Fluazolate-d3

Description

Properties

IUPAC Name |

propan-2-yl 5-[4-bromo-1-(trideuteriomethyl)-5-(trifluoromethyl)pyrazol-3-yl]-2-chloro-4-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrClF4N2O2/c1-6(2)25-14(24)7-4-8(10(18)5-9(7)17)12-11(16)13(15(19,20)21)23(3)22-12/h4-6H,1-3H3/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKLQIONHGSFYJY-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=C(C=C(C(=C1)C2=NN(C(=C2Br)C(F)(F)F)C)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=C(C(=N1)C2=CC(=C(C=C2F)Cl)C(=O)OC(C)C)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrClF4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675898 | |

| Record name | Propan-2-yl 5-[4-bromo-1-(~2~H_3_)methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-2-chloro-4-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189932-72-6 | |

| Record name | Propan-2-yl 5-[4-bromo-1-(~2~H_3_)methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-2-chloro-4-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Role of Isotopic Labeling in Advanced Analytical Chemistry

An In-Depth Technical Guide to the Chemical Properties and Structure of Fluazolate-d3

This compound is the deuterium-labeled form of Fluazolate, a pyrazole herbicide.[1][2] The strategic replacement of three hydrogen atoms with deuterium on the N-methyl group of the pyrazole ring creates a molecule that is chemically almost identical to its parent compound but physically distinguishable by mass. This subtle yet critical modification makes this compound an invaluable tool for researchers and analytical scientists.[3][4]

Isotopically labeled compounds, such as this compound, serve as ideal internal standards in quantitative mass spectrometry-based assays.[4] Their near-identical physicochemical properties ensure they behave similarly to the unlabeled analyte during sample extraction, chromatography, and ionization, thus correcting for matrix effects and variations in instrument response. However, their difference in mass allows them to be separately detected and quantified by the mass spectrometer. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analytical applications of this compound for professionals in agrochemical and pharmaceutical development.

Chemical Structure and Nomenclature

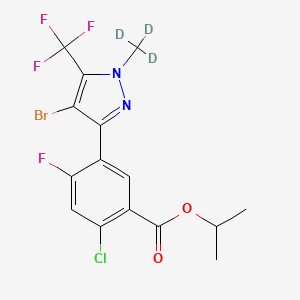

The structural integrity of this compound is foundational to its function. It is characterized by a substituted pyrazole ring linked to a chlorinated and fluorinated benzoic acid ester. The key feature is the trideuterated methyl group attached to a nitrogen atom of the pyrazole ring.

-

IUPAC Name: propan-2-yl 5-[4-bromo-1-(methyl-d3)-5-(trifluoromethyl)pyrazol-3-yl]-2-chloro-4-fluorobenzoate[1]

-

Synonyms: 5-[4-Bromo-1-(methyl-d3)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-2-chloro-4-fluoro-benzoic Acid 1-Methylethyl Ester, Isopropazol-d3, JV 485-d3, MON 48500-d3[6][7]

Below is a diagram illustrating the chemical structure of this compound.

Caption: 2D structure of this compound, highlighting the key functional groups.

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, storage, and application in analytical methods. The data presented below has been consolidated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₉D₃BrClF₄N₂O₂ | [5][6][] |

| Molecular Weight | 446.64 g/mol | [5][6][] |

| Exact Mass | 444.9892 Da (Calculated for C₁₅H₉³H₃⁷⁹Br³⁵Cl F₄N₂O₂) | [1] |

| Appearance | Not specified, likely a solid | [7] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [7] |

| Storage Temperature | Refrigerator | [7] |

| Melting Point | N/A | [7] |

| Boiling Point | N/A | [7] |

| Hazard Codes | N/A | [7] |

Synthesis and Isotopic Labeling Strategy

The synthesis of this compound follows the general pathway for its non-labeled counterpart, with a critical modification to introduce the deuterium atoms. The overall synthesis of Fluazolate involves a multi-step process starting from 2-chloro-4-fluorotoluene.[9] The key step for creating the deuterated analogue is the N-methylation of the pyrazole ring intermediate.

Causality in Isotopic Labeling: The choice of labeling the N-methyl group is strategic. This position is generally metabolically stable, meaning the deuterium atoms are unlikely to be lost through chemical exchange during biological or environmental processes. This stability is crucial for a reliable internal standard. The synthesis would employ a deuterated methylating agent, such as iodomethane-d3 (CD₃I) or dimethyl-d6 sulfate ((CD₃)₂SO₄), to react with the pyrazole nitrogen.

Caption: Proposed synthetic step for introducing the trideuteromethyl group.

Analytical Methodologies and Characterization

Validating the identity, purity, and concentration of this compound is paramount. This requires a combination of high-resolution analytical techniques.

Structural Confirmation

1. Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often using a Quadrupole Time-of-Flight (Q-TOF) instrument, is the definitive technique for confirming the elemental composition.

-

Expected Observation: The mass spectrum should show a molecular ion [M+H]⁺ at m/z 447.9965 (for the most abundant isotopes). This is a 3-dalton shift from the unlabeled Fluazolate (m/z 444.9778), confirming the presence of the three deuterium atoms.

-

Rationale: HRMS provides mass accuracy in the low ppm range, allowing for the unambiguous determination of the elemental formula and confirmation of successful deuteration. Tandem MS (MS/MS) can further confirm the structure by fragmenting the molecule and verifying that the deuterium label is retained on fragments containing the N-methyl group.[10]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the atomic structure of the molecule.

-

¹H NMR: The most notable difference compared to unlabeled Fluazolate would be the complete absence of the singlet peak corresponding to the N-CH₃ protons. Residual, partially deuterated species (e.g., -CHD₂ or -CH₂D) might be visible as small multiplets.

-

¹³C NMR: The carbon of the N-CD₃ group will appear as a multiplet (typically a 1:3:6:7:6:3:1 septet) due to the one-bond coupling with the three deuterium atoms (spin I=1). Its chemical shift will be very similar to the unlabeled analogue.[11][12]

-

²H NMR (Deuterium NMR): A single resonance would be observed, confirming the presence of deuterium in a single chemical environment.

Quantitative Analysis Workflow

This compound is primarily used as an internal standard for the quantification of Fluazolate. A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is the gold standard for this application.[13][14]

Detailed Protocol: LC-MS/MS Quantification of Fluazolate

-

Sample Preparation:

-

To a known volume or mass of the sample (e.g., 1 mL water, 1 g soil), add a precise volume of a this compound internal standard stock solution of known concentration.

-

Perform a sample extraction procedure appropriate for the matrix (e.g., QuEChERS for food, solid-phase extraction for water).

-

Evaporate the final extract to dryness and reconstitute in a suitable mobile phase for injection.

-

Self-Validation Principle: Adding the internal standard at the very beginning of the workflow ensures it undergoes the same potential losses as the analyte during every subsequent step, providing the most accurate correction.

-

-

Chromatographic Separation (HPLC/UPLC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% B to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Rationale: A C18 column provides good retention for moderately nonpolar compounds like Fluazolate. The gradient elution ensures that the analyte is eluted as a sharp peak, improving sensitivity and separation from matrix interferences. Formic acid is added to promote protonation for positive ion mode mass spectrometry.

-

-

Mass Spectrometric Detection (Tandem Quadrupole MS):

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Monitoring Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Fluazolate (Analyte): Q1: 444.0 → Q3: 382.0 (Example transition corresponding to loss of isopropene).

-

This compound (Internal Standard): Q1: 447.0 → Q3: 385.0 (Same neutral loss, shifted by 3 Da).

-

-

Rationale: MRM is highly selective and sensitive. By monitoring a specific precursor-to-product ion transition, chemical noise is filtered out, allowing for accurate quantification even at very low concentrations. The use of a stable isotope-labeled internal standard with the same fragmentation pathway ensures the most reliable correction.[15]

-

Caption: Standard workflow for quantitative analysis using an isotopically labeled internal standard.

Applications in Research and Development

The primary application of this compound is as an internal standard for the accurate quantification of the herbicide Fluazolate.[6] This is critical in:

-

Environmental Monitoring: Detecting and quantifying pesticide residues in soil, water, and air.

-

Food Safety: Ensuring compliance with maximum residue limits (MRLs) in agricultural products.

-

Pharmacokinetic Studies: If used in a pharmaceutical context, it would be used to track drug concentrations in biological fluids like plasma and urine.

-

Metabolism Studies: While less common for an internal standard, it could potentially be used as a tracer to study the metabolic fate of Fluazolate, helping to identify and quantify its metabolites.[3]

Conclusion

This compound represents more than just a labeled molecule; it is a precision tool that enables high-fidelity analytical science. Its design, centered on the stable isotopic labeling of a metabolically robust position, provides the foundation for its use as a superior internal standard. By understanding its chemical properties, structure, and the rationale behind its application in advanced analytical workflows like LC-MS/MS, researchers can achieve highly accurate and reliable quantification of the parent herbicide in complex matrices. This guide serves as a technical resource to facilitate its effective implementation in research, development, and regulatory science.

References

-

Santa Cruz Biotechnology, Inc. (n.d.). This compound. Retrieved from scbt.com.[5]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov.[16]

-

LookChem. (n.d.). Cas 1189932-72-6, this compound. Retrieved from lookchem.com.[7]

-

BOC Sciences. (n.d.). CAS 1189932-72-6 Fluazolate-[d3]. Retrieved from bocsci.com.[]

-

PubChem. (n.d.). Fluazolate. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov.[1]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from pharmaffiliates.com.[6]

-

BenchChem. (n.d.). Fluazolate: A Technical Guide to its Solubility in Organic Solvents. Retrieved from benchchem.com.[17]

-

University of Hertfordshire. (2025). Fluazolate. Agriculture and Environment Research Unit (AERU). Retrieved from aeru.co.uk.[2]

-

U.S. Food & Drug Administration (FDA). (n.d.). Analytical Methods (methods used to detect and measure each analyte). Retrieved from fda.gov.[18]

-

Wikipedia. (n.d.). Isotopic labeling. Retrieved from en.wikipedia.org.[3]

-

Napoli, J. L., et al. (1983). The synthesis and biological activity of 22-fluorovitamin D3: a new vitamin D analog. Journal of Steroid Biochemistry.[19]

-

Thermo Fisher Scientific. (n.d.). Isotopically Labeled Compounds. Retrieved from thermofisher.com.[20]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.[11]

-

MetwareBio. (n.d.). Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications. Retrieved from metwarebio.com.[4]

-

Google Patents. (n.d.). CN103450084A - Preparation method of fluazolate as herbicide. Retrieved from patents.google.com.[9]

-

Tsuchimoto, T., & Shishido, Y. (2021). Design and Synthesis of Fluoro Analogues of Vitamin D. Molecules.[21]

-

Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart. Retrieved from isotope.com.[12]

-

Eurisotop. (n.d.). NMR Solvent data chart. Retrieved from eurisotop.com.[22]

-

Wang, Y., et al. (2023). An Innovative Strategy for Untargeted Mass Spectrometry Data Analysis. Molecules.[10]

-

National Oceanic and Atmospheric Administration (NOAA). (n.d.). VITAMIN D3. CAMEO Chemicals. Retrieved from cameochemicals.noaa.gov.[23]

-

Reeve, L. E., et al. (1981). Synthesis and biological activity of vitamin D3-sulfate. The Journal of Biological Chemistry.[24]

-

Sandstrom, M.W., et al. (2015). Determination of Pesticides and Pesticide Degradates in Filtered Water by Direct Aqueous-Injection Liquid Chromatography-Tandem Mass Spectrometry. U.S. Geological Survey.[13]

-

European Food Safety Authority (EFSA). (n.d.). Identification of metabolites: analytical challenges. Retrieved from efsa.europa.eu.[15]

-

Chen, Y., et al. (2015). Determination of Glyphosate, Maleic Hydrazide, Fosetyl Aluminum, and Ethephon in Grapes by Liquid Chromatography/Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry.[14]

Sources

- 1. Fluazolate | C15H12BrClF4N2O2 | CID 3083545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fluazolate [sitem.herts.ac.uk]

- 3. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 4. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio [metwarebio.com]

- 5. scbt.com [scbt.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. lookchem.com [lookchem.com]

- 9. CN103450084A - Preparation method of fluazolate as herbicide - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. scs.illinois.edu [scs.illinois.edu]

- 12. chem.washington.edu [chem.washington.edu]

- 13. pubs.usgs.gov [pubs.usgs.gov]

- 14. researchgate.net [researchgate.net]

- 15. efsa.europa.eu [efsa.europa.eu]

- 16. This compound | C15H12BrClF4N2O2 | CID 46781592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. fda.gov [fda.gov]

- 19. The synthesis and biological activity of 22-fluorovitamin D3: a new vitamin D analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Guided Search Result | Thermo Fisher Scientific [thermofisher.com]

- 21. Design and Synthesis of Fluoro Analogues of Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]

- 22. eurisotop.com [eurisotop.com]

- 23. VITAMIN D3 | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 24. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Isotopic Labeling of Fluazolate-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed technical overview of a robust synthetic pathway for Fluazolate-d3, an isotopically labeled analog of the herbicide Fluazolate. The strategic incorporation of a deuterium-labeled methyl group (d3) is critical for its use as an internal standard in quantitative mass spectrometry-based bioanalytical assays and for metabolism studies. This document outlines a multi-step synthesis, beginning with the construction of the core pyrazole structure, followed by a late-stage N-methylation using a deuterated reagent. We will explore the causality behind key experimental choices, present detailed, step-by-step protocols, and provide expected analytical data for product validation, thereby ensuring a reproducible and reliable synthesis.

Introduction and Strategic Importance

Fluazolate is a pyrazole-based herbicide used for the control of broadleaf weeds.[1][2] Its chemical name is isopropyl 5-[4-bromo-1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-2-chloro-4-fluorobenzoate.[3][4] In the fields of agrochemical development, environmental monitoring, and toxicology, it is essential to have reliable analytical methods to quantify the parent compound and its metabolites in complex matrices.

Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry.[5][6] The synthesis of this compound, where the N-methyl group's three hydrogen atoms are replaced with deuterium, provides an ideal internal standard. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample extraction and chromatographic separation. However, its mass is increased by three daltons, allowing for clear differentiation in a mass spectrometer. This mass shift is crucial for correcting analytical variability and enhancing the accuracy and precision of quantification.[7]

This guide presents a logical and efficient synthetic strategy that reserves the isotopic labeling step until late in the sequence. This "late-stage" labeling approach is economically advantageous as it minimizes the use of expensive deuterated reagents.

Retrosynthetic Analysis and Strategy

The synthesis of this compound can be conceptually broken down into two primary stages: the assembly of the core heterocyclic structure and the introduction of the deuterated methyl group. Our retrosynthetic approach identifies the des-methyl pyrazole derivative as the key precursor for the final labeling step. This precursor can be efficiently methylated using a deuterated methylating agent like iodomethane-d3 (CD₃I).

The overall synthetic workflow is designed to build the complex molecule from readily available starting materials, proceeding through stable intermediates.

Sources

- 1. CN103450084A - Preparation method of fluazolate as herbicide - Google Patents [patents.google.com]

- 2. Fluazolate [sitem.herts.ac.uk]

- 3. Fluazolate | C15H12BrClF4N2O2 | CID 3083545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 5. researchgate.net [researchgate.net]

- 6. Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Fluazolate-d3 (CAS: 1189932-72-6): A Technical Guide for Advanced Analytical Applications

This guide provides an in-depth technical overview of Fluazolate-d3 (CAS Number: 1189932-72-6), an isotopically labeled internal standard critical for high-precision quantitative analysis in research and development. Designed for researchers, analytical scientists, and drug development professionals, this document elucidates the fundamental properties, synthesis, and application of this compound, with a focus on its pivotal role in mass spectrometry-based assays.

Introduction: The Quintessential Internal Standard

This compound is the deuterated analog of Fluazolate, a pyrazole-based herbicide used for the pre-emergence control of broadleaf weeds and grasses.[1] As an isotopically labeled compound, this compound serves as an ideal internal standard for the accurate quantification of its unlabeled counterpart, Fluazolate, in complex matrices.[2][3] Its utility stems from the principle of isotope dilution mass spectrometry, where the addition of a known quantity of the labeled standard at the earliest stage of sample preparation allows for the correction of analyte loss during extraction, handling, and instrumental analysis.[4][5][6] This ensures a high degree of accuracy and precision, which is paramount in residue analysis, environmental monitoring, and pharmacokinetic studies.[7][8]

The key advantage of using a stable isotope-labeled (SIL) internal standard like this compound is that its chemical and physical properties are nearly identical to the analyte of interest.[7] This results in similar behavior during sample preparation and chromatographic separation, while its mass difference allows for distinct detection by a mass spectrometer.[4]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use. The table below summarizes its key identifiers and characteristics based on available data.

| Property | Value | Source(s) |

| Chemical Name | Isopropyl 5-[4-bromo-1-(methyl-d3)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-2-chloro-4-fluorobenzoate | [2][3] |

| CAS Number | 1189932-72-6 | [2][9][10] |

| Molecular Formula | C₁₅H₉D₃BrClF₄N₂O₂ | [3][9][10] |

| Molecular Weight | 446.64 g/mol | [3][10][11] |

| Appearance | White Crystalline Solid (for unlabeled Fluazolate) | [1] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [2] |

| Storage Conditions | Refrigerator (0-8°C) | [2][9] |

Synthesis and Isotopic Labeling

The synthesis of this compound involves the preparation of its parent compound, Fluazolate, with the introduction of deuterium atoms at a specific, non-exchangeable position.

General Synthesis of the Fluazolate Backbone

The commercial production of Fluazolate is a multi-step process.[1] A patented method describes the synthesis starting from 2-chloro-4-fluorotoluene, which undergoes a nine-step reaction sequence to yield the final product.[12] A key part of this process involves the construction of the pyrazole ring and subsequent functionalization.[1][12]

The general workflow can be summarized as follows:

-

Intermediate Synthesis: Preparation of a substituted phenyl intermediate and a trifluoromethyl-containing building block.[12]

-

Pyrazole Ring Formation: Condensation of these intermediates to form the core pyrazole structure.[1][12]

-

Functionalization: Introduction of the bromo-substituent onto the pyrazole ring.[12]

-

Methylation: N-methylation of the pyrazole ring.

-

Esterification: Formation of the isopropyl ester to yield the final Fluazolate molecule.[1][12]

Deuterium Incorporation

This compound is specifically labeled on the methyl group attached to the pyrazole ring.[2][3] This is a critical feature, as the deuterium atoms are in a non-exchangeable position, ensuring the isotopic label is stable throughout the analytical process.[4] The synthesis of this compound would therefore follow a similar pathway to Fluazolate, with the key difference being the use of a deuterated methylating agent, such as iodomethane-d3 (CD₃I) or dimethyl-d6 sulfate ((CD₃)₂SO₄), during the N-methylation step of the pyrazole intermediate.

Below is a conceptual workflow for the synthesis of this compound.

Caption: Conceptual workflow for the synthesis of this compound.

Application in Quantitative Analysis: Isotope Dilution Mass Spectrometry

The primary application of this compound is as an internal standard in quantitative analytical methods, most notably Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][7] The use of a stable isotope-labeled internal standard is considered the gold standard for compensating for matrix effects and variations in sample preparation and instrument response.[4][5]

The Principle of Isotope Dilution

The methodology involves adding a precise amount of this compound to every sample, calibrant, and quality control sample at the beginning of the workflow.[5][6] Since this compound is chemically identical to the native Fluazolate, it experiences the same potential losses during extraction, cleanup, and derivatization steps.[8]

In the mass spectrometer, the native analyte and the labeled standard are separated from matrix components by chromatography and then detected based on their unique mass-to-charge ratios (m/z). The ratio of the peak area of the analyte to the peak area of the internal standard is then used to calculate the concentration of the analyte in the original sample. This ratio remains constant even if analyte is lost during sample workup, as both the analyte and the standard are lost in the same proportion.

Caption: Standard workflow for quantitative analysis using an internal standard.

Recommended Analytical Protocol: Quantification of Fluazolate in Soil

This section provides a detailed, self-validating protocol for the quantification of Fluazolate in a soil matrix using this compound as an internal standard.

Objective: To accurately determine the concentration of Fluazolate in soil samples.

Materials:

-

Fluazolate analytical standard

-

This compound internal standard solution (e.g., 1 µg/mL in acetonitrile)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

Anhydrous sodium sulfate

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Centrifuge tubes (50 mL)

-

Vortex mixer and centrifuge

Methodology:

-

Sample Preparation and Spiking:

-

Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

-

To each sample, calibrator, and QC, add a precise volume (e.g., 100 µL) of the this compound internal standard solution. This step is critical and should be performed before any extraction to account for all subsequent procedural losses.[4][5]

-

For calibration standards and QCs, spike with appropriate volumes of Fluazolate standard solution.

-

-

Extraction:

-

Add 20 mL of acetonitrile to the centrifuge tube.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte and internal standard from the soil matrix.

-

Centrifuge at 4000 rpm for 10 minutes to separate the soil particles from the supernatant.

-

Carefully transfer the acetonitrile supernatant to a clean tube.

-

-

Cleanup (if necessary for complex matrices):

-

Condition an SPE cartridge according to the manufacturer's instructions.

-

Load the extract onto the cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the analyte and internal standard with an appropriate solvent (e.g., methylene chloride).[13]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the mobile phase starting condition (e.g., 1 mL of 50:50 acetonitrile:water).

-

-

LC-MS/MS Analysis:

-

Chromatographic System: High-Performance Liquid Chromatography (HPLC) system.

-

Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start at a lower percentage of B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer (QqQ MS) operating in positive electrospray ionization (ESI) mode.[5]

-

Detection: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for Fluazolate and this compound would need to be optimized. For this compound, the precursor ion will be 3 Da higher than that of Fluazolate.

-

-

Quantification and Data Validation:

-

Construct a calibration curve by plotting the peak area ratio (Fluazolate/Fluazolate-d3) against the concentration of the calibration standards.

-

The concentration of Fluazolate in the samples is determined from this calibration curve.

-

The protocol's validity is ensured by the consistent recovery of the internal standard across all samples and the performance of QC samples within acceptable limits (e.g., ±15% of the nominal value).

-

Conclusion

This compound (CAS: 1189932-72-6) is an indispensable tool for researchers and analytical scientists requiring precise and accurate quantification of the herbicide Fluazolate. Its use as a stable isotope-labeled internal standard in mass spectrometry-based methods mitigates the impact of matrix effects and procedural variability, leading to highly reliable data. The robust analytical workflows enabled by this compound are crucial for regulatory compliance, environmental safety assessment, and advancing agricultural science.

References

-

Cambridge Isotope Laboratories, Inc. (2024). Stable Isotope Standards For Mass Spectrometry. Retrieved from isotope.com.[4]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407.[7]

-

Thermo Fisher Scientific. (n.d.). A guide to implementing targeted and standardized clinical metabolomics using stable isotope-labeled standards and triple quadrupole mass spectrometry. Retrieved from Thermo Fisher Scientific.[5]

-

AERU, University of Hertfordshire. (n.d.). Fluazolate. Retrieved from sitem.herts.ac.uk.[1]

-

LookChem. (n.d.). Cas 1189932-72-6, this compound. Retrieved from lookchem.com.[2]

-

Amerigo Scientific. (n.d.). Stable Isotope-labeled Standards. Retrieved from amerigoscientific.com.[6]

-

National Institute of Standards and Technology. (n.d.). Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers. Retrieved from nist.gov.[8]

-

Novachem. (n.d.). This compound [TRC-F407502-1MG] - 1189932-72-6. Retrieved from novachem.com.au.[9]

-

Pharmaffiliates. (n.d.). CAS No : 1189932-72-6| Chemical Name : this compound. Retrieved from pharmaffiliates.com.[3]

-

Santa Cruz Biotechnology, Inc. (n.d.). This compound | CAS 1189932-72-6. Retrieved from scbt.com.[10]

-

PubChem. (n.d.). This compound. Retrieved from pubchem.ncbi.nlm.nih.gov.[14]

-

LGC Standards. (n.d.). This compound | TRC-F407502-10MG. Retrieved from lgcstandards.com.[11]

-

PubChem. (n.d.). Fluazolate. Retrieved from pubchem.ncbi.nlm.nih.gov.[15]

-

Google Patents. (n.d.). CN103450084A - Preparation method of fluazolate as herbicide. Retrieved from patents.google.com.[12]

-

National Center for Biotechnology Information. (n.d.). Table 7-2, Analytical Methods for Determining Diazinon and Transformation Products in Environmental Samples. Retrieved from ncbi.nlm.nih.gov.[13]

Sources

- 1. Fluazolate [sitem.herts.ac.uk]

- 2. lookchem.com [lookchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. otsuka.co.jp [otsuka.co.jp]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Stable Isotope-labeled Standards - Amerigo Scientific [amerigoscientific.com]

- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers | NIST [nist.gov]

- 9. Novachem | this compound TRC-F407502-1MG 1189932-72-6 Toronto Research Chemicals (TRC) [novachem.com.au]

- 10. scbt.com [scbt.com]

- 11. This compound | TRC-F407502-10MG | LGC Standards [lgcstandards.com]

- 12. CN103450084A - Preparation method of fluazolate as herbicide - Google Patents [patents.google.com]

- 13. Table 7-2, Analytical Methods for Determining Diazinon and Transformation Products in Environmental Samples - Toxicological Profile for Diazinon - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. This compound | C15H12BrClF4N2O2 | CID 46781592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Fluazolate | C15H12BrClF4N2O2 | CID 3083545 - PubChem [pubchem.ncbi.nlm.nih.gov]

Deconstructing the Certificate of Analysis for Fluazolate-d3: A Guide for Analytical Scientists

Introduction: The Critical Role of a Deuterated Internal Standard

In the landscape of quantitative analytical chemistry, particularly in chromatographic assays coupled with mass spectrometry (LC-MS), the pursuit of accuracy and precision is paramount. The variability inherent in complex sample matrices, multi-step extraction procedures, and instrumental drift can introduce significant error, compromising the integrity of analytical results.[1] To mitigate these challenges, the use of a stable isotope-labeled internal standard (SIL-IS) is not merely a best practice but a foundational requirement for robust method development and validation. Fluazolate-d3, a deuterated analog of the herbicide Fluazolate, serves this exact purpose. By incorporating three deuterium atoms, it becomes chemically identical to the target analyte but mass-shifted, allowing it to be distinguished by the mass spectrometer.[2][3]

This technical guide provides an in-depth exploration of the Certificate of Analysis (CoA) for this compound. We will dissect each critical section of the CoA, moving beyond a simple recitation of specifications to explain the scientific principles behind the analytical tests, the causality of experimental choices, and the interpretation of the data presented. This document is intended for researchers, analytical scientists, and drug development professionals who rely on the quality of reference standards to ensure the validity of their own results. A CoA is a crucial document that certifies a product batch is of sufficient quality for its intended use.[4][5]

Product Identification and General Information

The initial section of any CoA serves to unequivocally identify the material. This is crucial for traceability and regulatory compliance.[6][7]

| Parameter | Example Specification | Importance |

| Product Name | This compound | The common name of the deuterated standard. |

| CAS Number | 1189932-72-6 | A unique numerical identifier assigned by the Chemical Abstracts Service, ensuring unambiguous identification.[8] |

| Chemical Formula | C₁₅H₉D₃BrClF₄N₂O₂ | Describes the elemental composition, explicitly indicating the presence of three deuterium (D) atoms.[8] |

| Molecular Weight | 446.64 g/mol | The mass of one mole of the substance, calculated using the atomic weights of its constituent atoms, including deuterium.[8] |

| Lot/Batch Number | FZ-D3-240115 | A unique identifier for a specific production batch, ensuring traceability of all analytical data.[6] |

| Format | Neat Solid | Indicates the physical form of the standard provided. |

| Storage Conditions | 2-8°C, Protect from Light | Essential instructions to maintain the stability and integrity of the standard over time.[8] |

| Retest Date | January 2028 | The date until which the manufacturer guarantees the product will meet its specifications if stored correctly.[4] |

Purity Assessment: A Two-Fold Imperative

For a deuterated internal standard, "purity" is a dual concept encompassing both chemical purity and isotopic purity. Both are critical for the standard to accurately mimic the analyte during analysis.[9]

Chemical Purity

Chemical purity refers to the percentage of the material that is the specified compound, free from contaminants or impurities.[10] For a reference standard, a high degree of chemical purity is desirable, with a purity of 99.5% or higher often being the goal.[11]

Analytical Technique: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the chemical purity of non-volatile organic compounds like this compound. The principle lies in separating the main compound from any impurities based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).

Experimental Protocol: HPLC-UV Analysis of this compound

-

Instrumentation: An HPLC system equipped with a UV-Vis detector, autosampler, and a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is utilized.[12][13]

-

Standard Preparation: A stock solution of this compound is prepared by accurately weighing approximately 10 mg of the standard into a 100 mL volumetric flask and dissolving it in acetonitrile.[12]

-

Chromatographic Conditions:

-

Mobile Phase: A gradient mixture of acetonitrile and water (with 0.1% formic acid) is commonly used.[1][12]

-

Flow Rate: 1.0 mL/min.[13]

-

Column Temperature: 25°C.[13]

-

Detection Wavelength: UV detection is performed at a wavelength that provides maximum absorbance for Fluazolate, determined via a UV scan.

-

Injection Volume: 10 µL.[1]

-

-

Data Analysis: The chromatogram is analyzed to determine the area of the main peak (this compound) and any impurity peaks. The chemical purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Data Presentation:

| Test | Method | Specification | Result |

| Chemical Purity | HPLC-UV | ≥ 99.0% | 99.7% |

Diagram: HPLC Purity Analysis Workflow

Caption: Workflow for determining the chemical purity of this compound using HPLC-UV.

Isotopic Purity (Isotopic Enrichment)

Isotopic purity, or isotopic enrichment, is a measure of the percentage of the labeled compound that contains the desired number of deuterium atoms.[9] For this compound, this means quantifying the proportion of molecules that are indeed d3, as opposed to d0, d1, or d2 species. High isotopic enrichment (typically ≥98%) is crucial to ensure a distinct mass difference from the unlabeled analyte and to minimize any potential interference from lower-deuterated species in the MS analysis.[2][14]

Analytical Techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

Both MS and NMR are powerful techniques for determining isotopic purity.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can distinguish between the different isotopologues (molecules that differ only in their isotopic composition) based on their precise mass-to-charge (m/z) ratios.[6][9][15] The relative abundance of each isotopologue's ion signal is used to calculate the isotopic purity.[6][15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H-NMR) is exceptionally precise for quantifying the small amount of residual hydrogen at the deuterated positions.[9] By comparing the integral of the residual proton signal to that of a non-deuterated proton signal within the same molecule, the degree of deuteration can be accurately determined.

Experimental Protocol: Isotopic Purity by LC-MS

-

Instrumentation: A liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used.

-

Sample Preparation: The sample is prepared as described for the HPLC analysis and infused into the mass spectrometer.

-

MS Conditions:

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Analysis Mode: Full scan mode to detect all isotopologues.

-

Mass Range: A narrow mass range around the expected m/z of the protonated molecular ions of Fluazolate (d0) and this compound is scanned.

-

-

Data Analysis: The integrated peak areas of the d0, d1, d2, and d3 isotopologue signals are measured. The isotopic purity is calculated using the following formula:

Isotopic Purity (%) = [Area(d3) / (Area(d0) + Area(d1) + Area(d2) + Area(d3))] x 100

Data Presentation:

| Test | Method | Specification | Result |

| Isotopic Purity | LC-MS | ≥ 98% | 99.2% (d3) |

| 0.7% (d2) | |||

| 0.1% (d1) | |||

| <0.1% (d0) |

Identity Confirmation

Confirming the chemical structure of the reference standard is a non-negotiable aspect of its certification.[4] This ensures that the material is indeed this compound. A combination of spectroscopic techniques is employed to provide orthogonal confirmation of the structure.

Analytical Techniques:

-

¹H-NMR Spectroscopy: Provides detailed information about the structure of a molecule by showing the chemical environment of all hydrogen atoms. For this compound, the ¹H-NMR spectrum should be consistent with the structure of Fluazolate, but with a significantly diminished or absent signal for the methyl protons, confirming the location of deuteration.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound. The measured mass should correspond to the theoretical mass of this compound.

Data Presentation:

| Test | Method | Specification | Result |

| Identity | ¹H-NMR | Conforms to structure | Conforms |

| Identity | MS (ESI+) | Conforms to structure | Conforms |

Diagram: Analytical Workflow for CoA Generation

Caption: Overall workflow for the analytical characterization of this compound for a CoA.

Conclusion: The CoA as a Foundation of Trust

The Certificate of Analysis for this compound is more than a simple data sheet; it is a testament to the rigorous scientific evaluation that underpins its qualification as a reliable internal standard. Each parameter, from identity to chemical and isotopic purity, is interrogated using validated analytical methodologies. For the researcher, scientist, or drug development professional, a thorough understanding of the CoA empowers confident use of the standard, knowing that it has been characterized with the same level of scientific integrity that they apply to their own work. This ensures that the "deuterium difference" is not a source of variability, but a reliable tool for achieving accuracy and precision in quantitative analysis.[9]

References

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc. Retrieved from [Link]

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, Royal Society of Chemistry. Retrieved from [Link]

-

Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. (2023, September). Rapid Communications in Mass Spectrometry, 37(Suppl 1), e9453. Retrieved from [Link]

-

Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. ResearchGate. Retrieved from [Link]

-

Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. World Health Organization (WHO). Retrieved from [Link]

-

Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc. Retrieved from [Link]

-

Strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. ResearchGate. Retrieved from [Link]

-

A Guide to Using Analytical Standards. Labcompare. Retrieved from [Link]

-

Isotopic analysis by nuclear magnetic resonance. Wikipedia. Retrieved from [Link]

-

Certified Reference Material Certificate of Analysis. ARMI MBH. Retrieved from [Link]

-

Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. (2024, June 10). Spectroscopy Online. Retrieved from [Link]

-

Reference Standards Guide. Scribd. Retrieved from [Link]

-

An approach to the metrologically sound traceable assessment of the chemical purity of organic reference materials. Wikimedia Commons. Retrieved from [Link]

-

CAS No : 1189932-72-6| Chemical Name : this compound. Pharmaffiliates. Retrieved from [Link]

-

Which internal standard? Deuterated or C13 enriched?. (2013, March 14). ResearchGate. Retrieved from [Link]

-

Purity Standards in Fine Chemicals: A Buyer's Comprehensive... (2025, March 10). Ryze Chemie. Retrieved from [Link]

-

Choosing the Right Analytical Standards: Purity, Stability & Certification. (2025, December 8). J-Star Research. Retrieved from [Link]

-

Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Hilaris Publisher. Retrieved from [Link]

-

Reference-Standard Material Qualification. (2009, April 2). Pharmaceutical Technology. Retrieved from [Link]

-

multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020, June 8). cipac.org. Retrieved from [Link]

-

Certificate of Analysis. National Institute of Standards and Technology. Retrieved from [Link]

-

Certificate of Analysis. Health Sciences Authority. Retrieved from [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). YouTube. Retrieved from [Link]

-

Analytical Methods. RSC Publishing. Retrieved from [Link]

-

Advances in Chemical Purity Assignment | qNMR Workshop. (2025, July 23). YouTube. Retrieved from [Link]

-

A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography. IJRPC. Retrieved from [Link]

-

Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. Retrieved from [Link]

-

Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins. PMC - PubMed Central. Retrieved from [Link]

-

HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. ResearchGate. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. youtube.com [youtube.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. pure-synth.com [pure-synth.com]

- 6. researchgate.net [researchgate.net]

- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 8. veeprho.com [veeprho.com]

- 9. isotope.com [isotope.com]

- 10. "Purity Standards in Fine Chemicals: A Buyer’s Comprehensive... [ryzechemie.com]

- 11. who.int [who.int]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. ijrpc.com [ijrpc.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Sourcing and Application of Fluazolate-d3 Standard for Quantitative Analysis

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the procurement and utilization of Fluazolate-d3 as an internal standard in quantitative analytical workflows. With full editorial control, this document is structured to deliver not just procedural steps, but the scientific rationale underpinning those procedures, ensuring methodological robustness and data integrity.

Introduction: The Critical Role of Deuterated Internal Standards in Quantitative Analysis

Fluazolate is a phenylpyrazole herbicide, and its accurate quantification in various matrices is crucial for environmental monitoring, food safety, and toxicological studies[1]. In modern analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving the highest levels of accuracy and precision.

This compound, in which three hydrogen atoms on the methyl group have been replaced with deuterium, is an ideal SIL-IS for the quantification of fluazolate. Deuterated standards are chemically almost identical to the analyte of interest, meaning they co-elute during chromatography and exhibit similar ionization behavior in the mass spectrometer's source.[2] This near-identical behavior allows the SIL-IS to effectively compensate for variations in sample preparation, injection volume, matrix effects (ion suppression or enhancement), and instrument response, which are significant challenges in complex matrices.[3][4] The known concentration of the added this compound provides a stable reference point against which the native analyte's signal is normalized, thereby ensuring the reliability of the quantitative data.

Sourcing and Qualification of this compound Standard: A Supplier Overview

The selection of a high-quality, reliable this compound standard is a foundational step for any quantitative assay. The quality of the standard directly impacts the accuracy and reproducibility of the experimental results. Several commercial suppliers offer this compound, and the following table summarizes key information for some of these vendors.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Notes |

| Santa Cruz Biotechnology, Inc. | This compound | 1189932-72-6 | C₁₅H₉D₃BrClF₄N₂O₂ | 446.64 | Offered for research use. It is advisable to request a lot-specific Certificate of Analysis for purity and isotopic enrichment data.[5] |

| Pharmaffiliates | This compound | 1189932-72-6 | C₁₅H₉D₃BrClF₄N₂O₂ | 446.64 | Marketed as a stable isotope-labeled compound for use in agrochemical and pharmaceutical analysis. A sample Certificate of Analysis may be available upon inquiry.[6] |

| BOC Sciences | Fluazolate-[d3] | 1189932-72-6 | C₁₅H₉D₃BrClF₄N₂O₂ | 446.64 | Provided as a d3-labeled herbicide analog for research applications including metabolism studies and LC-MS/MS quantitation. |

| LookChem | This compound | 1189932-72-6 | C₁₅H₁₂BrClF₄N₂O₂ | 443.62 | Listed as a chemical for the preparation of agrochemicals and drugs.[7] |

Expert Insight: When procuring a this compound standard, it is imperative to obtain a lot-specific Certificate of Analysis (CoA) . This document is a self-validating system for the material and should provide critical data on:

-

Chemical Purity: Typically determined by HPLC or GC, this value should ideally be ≥98%.

-

Isotopic Enrichment: This specifies the percentage of the compound that is the desired d3 isotopologue. High isotopic enrichment (ideally ≥98%) is crucial to minimize signal interference from unlabeled or partially labeled species.[8]

-

Structural Confirmation: Data from techniques like ¹H-NMR, ¹³C-NMR, and Mass Spectrometry should be provided to confirm the compound's identity and the location of the deuterium labels.

Experimental Workflow: Quantitative Analysis of Fluazolate using this compound by LC-MS/MS

The following section details a representative workflow for the quantitative analysis of Fluazolate in a complex matrix (e.g., soil or a food commodity) using this compound as an internal standard. The causality behind each step is explained to provide a deeper understanding of the methodology.

Workflow Visualization

Caption: A typical workflow for quantitative analysis using an internal standard.

Detailed Step-by-Step Protocol

Objective: To accurately quantify the concentration of Fluazolate in a given matrix.

Materials:

-

Fluazolate analytical standard (for calibration curve)

-

This compound internal standard

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

Formic acid or ammonium formate (for mobile phase modification)

-

Appropriate extraction and cleanup kits (e.g., QuEChERS salts and d-SPE tubes)

-

Vials, syringes, and filters

Protocol:

-

Preparation of Standard Solutions:

-

Stock Solutions: Accurately weigh and dissolve the Fluazolate and this compound standards in a suitable solvent (e.g., acetonitrile) to prepare concentrated stock solutions (e.g., 1 mg/mL). Store these at -20°C as recommended.

-

Working Solutions: Prepare a series of calibration standards by serially diluting the Fluazolate stock solution. Each of these calibration standards should be spiked with a constant, known concentration of the this compound internal standard from its working solution. This ensures the same amount of internal standard is present at each calibration level.

-

-

Sample Preparation:

-

Homogenization: Ensure the sample matrix is homogeneous to allow for representative sub-sampling.

-

Weighing and Spiking: Weigh a precise amount of the homogenized sample (e.g., 5-10 g) into a centrifuge tube.[3] Add a known volume of the this compound working solution to the sample. This step is critical; the internal standard must be added at the earliest possible stage to account for losses during the entire sample preparation process.

-

Extraction: Add the appropriate extraction solvent (e.g., acetonitrile with 1% acetic acid for QuEChERS). Shake or vortex vigorously to ensure thorough extraction of the analyte and internal standard from the matrix.

-

Salting Out and Cleanup: Add the QuEChERS salts, vortex, and centrifuge. The salts induce phase separation. Transfer an aliquot of the supernatant to a d-SPE (dispersive solid-phase extraction) tube containing sorbents to remove interfering matrix components. Vortex and centrifuge again.

-

Final Extract: Filter the resulting supernatant into an autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: A C18 reverse-phase column is a common choice for this type of analysis.

-

Mobile Phase: A gradient elution using water and acetonitrile or methanol, both typically containing a small amount of an additive like formic acid to improve peak shape and ionization efficiency.

-

Injection: Inject a small volume (e.g., 5-10 µL) of the prepared sample extract and calibration standards.[3]

-

-

Mass Spectrometry:

-

Ionization: Use electrospray ionization (ESI) in positive ion mode.

-

Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This is a highly selective and sensitive technique where specific precursor-to-product ion transitions are monitored for both the analyte (Fluazolate) and the internal standard (this compound).

-

Fluazolate Transition: Determine the optimal precursor ion (e.g., [M+H]⁺) and a stable product ion.

-

This compound Transition: The precursor ion will be 3 Da higher than that of Fluazolate. The product ion may or may not have the deuterium label depending on the fragmentation pattern.

-

-

-

-

Data Processing and Quantification:

-

Peak Integration: Integrate the chromatographic peaks for the selected MRM transitions for both Fluazolate and this compound.

-

Calibration Curve Construction: For each calibration standard, calculate the ratio of the peak area of Fluazolate to the peak area of this compound. Plot these ratios against the known concentrations of Fluazolate in the standards to generate a calibration curve. The use of the ratio corrects for any variability.[3]

-

Quantification of Unknown Samples: Calculate the peak area ratio for the unknown samples in the same way. Determine the concentration of Fluazolate in the samples by interpolating their area ratios from the calibration curve.

-

Conclusion and Best Practices

The use of this compound as an internal standard is a robust and reliable approach for the accurate quantification of Fluazolate in complex matrices. The success of this methodology is contingent upon the quality of the standard, the robustness of the analytical method, and a thorough understanding of the principles of isotope dilution mass spectrometry.

Key Takeaways for Methodological Integrity:

-

Always obtain a Certificate of Analysis for your standard to verify its chemical purity and isotopic enrichment.

-

Add the internal standard at the beginning of the sample preparation process to ensure it experiences the same conditions as the analyte.

-

Validate your analytical method according to established guidelines (e.g., FDA or EMA) to ensure it meets the required standards for accuracy, precision, linearity, and sensitivity.[2]

-

Monitor for potential issues such as isotopic exchange (unlikely for the methyl group on this compound) and differential matrix effects between the analyte and the internal standard.[4]

By adhering to these principles, researchers can generate high-quality, defensible data in their analyses involving Fluazolate.

References

-

Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. (n.d.). Shimadzu. Retrieved January 15, 2026, from [Link]

-

This compound. (n.d.). Pharmaffiliates. Retrieved January 15, 2026, from [Link]

-

Fluazolate. (n.d.). University of Hertfordshire. Retrieved January 15, 2026, from [Link]

-

This compound. (n.d.). LookChem. Retrieved January 15, 2026, from [Link]

-

Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc. Retrieved January 15, 2026, from [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc. Retrieved January 15, 2026, from [Link]

-

Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. (2014, April 1). AACC. Retrieved January 15, 2026, from [Link]

Sources

A Comparative Technical Guide to Fluazolate and Fluazolate-d3: Principles and Applications in Quantitative Analysis

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides an in-depth comparison of the fungicide Fluazolate and its deuterated isotopologue, Fluazolate-d3. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond a simple product description to detail the fundamental principles and practical applications that make this compound an indispensable tool for high-fidelity quantitative analysis. We will explore the physicochemical properties of both compounds, the rationale behind isotopic labeling, and provide a detailed, field-proven protocol for their use in Isotope Dilution Mass Spectrometry (IDMS). The core objective is to equip the reader with the necessary expertise to implement robust, accurate, and self-validating analytical methodologies for Fluazolate quantification in complex matrices.

Introduction to Fluazolate and the Isotopic Labeling Imperative

Fluazolate: A Profile

Fluazolate is a synthetic chemical compound primarily investigated and used as a pre-emergence herbicide or agrochemical ingredient for controlling broadleaved weeds and grasses.[1] Its chemical name is isopropyl 5-[4-bromo-1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-2-chloro-4-fluorobenzoate.[2][3] The mode of action for some related compounds involves the inhibition of protoporphyrinogen oxidase (PPO), which leads to cell membrane disruption in susceptible plants.[1] Given its application in agriculture, the need for sensitive and accurate methods to monitor its presence in environmental and biological samples is paramount for regulatory compliance and safety assessment.

The Analytical Challenge: Why Internal Standards are Non-Negotiable

Quantitative analysis, particularly in complex sample matrices like soil, water, or plasma, is fraught with potential inaccuracies. Sample loss during multi-step extraction procedures, unpredictable matrix effects (ion suppression or enhancement in mass spectrometry), and instrument variability can all contribute to significant errors.[4] To overcome these challenges, a robust analytical method must incorporate an internal standard (IS). An ideal IS is a compound that behaves chemically and physically identically to the analyte of interest but is distinguishable by the detector.

The Gold Standard Solution: this compound

This is precisely the role fulfilled by this compound. It is the stable isotope-labeled (SIL) analog of Fluazolate, where three hydrogen atoms have been replaced by deuterium.[] This subtle change in mass (a +3 Da shift) makes it easily distinguishable by a mass spectrometer, yet its chemical properties remain virtually identical to the parent compound.[6] Consequently, when this compound is added to a sample at a known concentration at the very beginning of the analytical workflow, it experiences the same processing, extraction losses, and ionization effects as the native Fluazolate.[4][7] The ratio of the analyte to the internal standard remains constant, enabling highly accurate and precise quantification, a technique known as Isotope Dilution Mass Spectrometry (IDMS).[][9][10]

Physicochemical Properties: A Comparative Analysis

The structural difference between Fluazolate and this compound is minimal, leading to nearly identical physical properties. The key distinction is the mass, which is the basis for its utility in mass spectrometry. The deuterium atoms are typically placed on the isopropyl group, a non-exchangeable position, to ensure isotopic stability during sample processing.

| Property | Fluazolate | This compound | Rationale for Comparison |

| CAS Number | 174514-07-9[11][12] | 1189932-72-6[] | Unique identifiers for substance registration. |

| Molecular Formula | C₁₅H₁₂BrClF₄N₂O₂[2][11] | C₁₅H₉D₃BrClF₄N₂O₂[] | Highlights the isotopic substitution. |

| Molecular Weight | 443.62 g/mol [2][11] | ~446.64 g/mol [] | The mass difference is critical for MS detection. |

| Chemical Structure | Isopropyl ester group | Isopropyl ester group with 3 Deuterium atoms | Ensures identical chemical behavior (e.g., solubility, extraction efficiency, chromatographic retention time). |

| Purity | ≥97% (Typical)[11] | ≥98% Isotopic Purity (Required)[4] | High isotopic purity is crucial to prevent signal overlap and ensure accurate quantification. |

The Core Application: Isotope Dilution LC-MS/MS

The premier application for this compound is as an internal standard for the quantification of Fluazolate using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This technique offers unparalleled sensitivity and selectivity.[13][14]

Principle of the Assay

The method relies on adding a known amount of this compound to every sample, calibrator, and quality control (QC) standard. The samples are then processed, and the final extracts are analyzed by LC-MS/MS. The instrument is set to monitor specific mass transitions (Multiple Reaction Monitoring or MRM) for both Fluazolate and this compound. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The concentration of Fluazolate in unknown samples is then calculated from this curve using their measured peak area ratios.

Experimental Workflow Diagram

Caption: High-level workflow for quantitative analysis using this compound.

Detailed Step-by-Step Protocol: Quantification in a Biological Matrix

This protocol is a representative example and must be fully validated according to regulatory guidelines such as those from the FDA.[15][16]

3.3.1 Materials and Reagents

-

Fluazolate analytical standard

-

This compound internal standard solution (e.g., 1 µg/mL in methanol)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid

-

Control matrix (e.g., blank rat plasma)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

3.3.2 Preparation of Standards and QCs

-

Stock Solutions: Prepare 1 mg/mL stock solutions of Fluazolate and this compound in methanol.

-

Working Solutions: Serially dilute the Fluazolate stock solution to create calibration standards ranging from 1 ng/mL to 1000 ng/mL in the control matrix. Prepare QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).

-

Internal Standard Spiking Solution: Prepare a working IS solution of this compound at a concentration of 100 ng/mL in 50:50 acetonitrile:water.

3.3.3 Sample Extraction Workflow

-

Aliquot: Pipette 100 µL of each sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Spike IS: Add 25 µL of the 100 ng/mL this compound working solution to every tube except for "double blank" samples. Vortex briefly. This early addition is critical to ensure the IS undergoes all subsequent steps alongside the analyte.

-

Protein Precipitation: Add 300 µL of cold acetonitrile to each tube. Vortex vigorously for 1 minute.

-

Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet precipitated proteins.

-

Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

3.3.4 LC-MS/MS Instrumentation and Parameters

-

LC System: Standard HPLC or UHPLC system.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[17]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical gradient might run from 20% B to 95% B over 5 minutes.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive mode.[17]

-

MRM Transitions (Hypothetical):

-

Fluazolate: Q1: 444.0 -> Q3: 384.0 (Loss of isopropoxy group)

-

This compound: Q1: 447.0 -> Q3: 387.0 (Corresponding loss) (Note: These transitions must be empirically optimized for the specific instrument used.)

-

Data Interpretation and Validation

The Calibration Curve

The resulting data is used to generate a calibration curve. The ratio of the Fluazolate peak area to the this compound peak area is plotted against the nominal concentration of the Fluazolate calibration standards. A linear regression with a 1/x² weighting is typically applied. The curve must meet acceptance criteria for linearity (e.g., r² > 0.99).

The Power of the Ratio

The diagram below illustrates the core principle of why isotope dilution is so robust.

Caption: Isotope dilution maintains the analyte/IS ratio despite sample loss.

As shown, even if 50% of both the analyte and the internal standard are lost during sample preparation, their ratio remains unchanged. This provides a self-validating system within each sample, correcting for experimental inconsistencies and ensuring the final calculated concentration is accurate.

Conclusion

This compound is not merely a deuterated version of Fluazolate; it is a critical enabling tool for precise and accurate bioanalysis. Its use as an internal standard in Isotope Dilution Mass Spectrometry mitigates the most common sources of error in quantitative workflows, including sample loss and matrix effects. By incorporating this compound, laboratories can develop highly robust, reproducible, and defensible analytical methods that meet stringent regulatory standards. This guide provides the foundational principles and a practical framework for the successful implementation of this powerful analytical strategy.

References

-

Bioanalytical Method Validation Guidance for Industry May 2018 - FDA . [Link]

-

FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers . [Link]

-

LC-MS Analysis of Common Fungicide Residues - Waters Corporation . [Link]

-

Bioanalytical Method Validation FDA 2001.pdf . [Link]

-

Fluazolate - AERU - University of Hertfordshire . [Link]

-

Efficient LC-MS/MS for Routine Fungicide Residue Analysis in Complex Matrices - MDPI . [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis . [Link]

-

Guideline on Isotope Dilution Mass Spectrometry - OSTI.GOV . [Link]

-

M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA . [Link]

-

Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - MDPI . [Link]

-

Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov . [Link]

-

fluazolate - Wikidata . [Link]

-

LC-MS Analysis of Common Fungicide Residues : Waters . [Link]

-

Isotope dilution | Mass spectrometry, Trace elements, Quantification - Britannica . [Link]

-

An LC-MS/MS method for determination of novel fungicide pyraoxystrobin in rat plasma and tissues: Toxicokinetics and tissue distribution study - PubMed . [Link]

-

Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites - PubMed . [Link]

-

The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays - IRL @ UMSL . [Link]

-

Isotope dilution - Wikipedia . [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - YouTube . [Link]

-

An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00029C . [Link]

-

Fluazolate | C15H12BrClF4N2O2 | CID 3083545 - PubChem - NIH . [Link]

-

Flusilazole - Defiance Agrisciences . [Link]

-

This compound | C15H12BrClF4N2O2 | CID 46781592 - PubChem . [Link]

-

Flusilazole (Ref: DPX H6573) - AERU - University of Hertfordshire . [Link]

-

Fungicide Theory of Use and Mode of Action . [Link]

-

fluazolate data sheet - Compendium of Pesticide Common Names . [Link]

-

Flurazole | C12H7ClF3NO2S | CID 91715 - PubChem - NIH . [Link]

-

Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices . [Link]

-

Fluazolate solution - CRM LABSTANDARD . [Link]

-

Analytical standards & isotopically labeled substances - Szabo-Scandic . [Link]

Sources

- 1. Fluazolate [sitem.herts.ac.uk]

- 2. Fluazolate | C15H12BrClF4N2O2 | CID 3083545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 4. resolvemass.ca [resolvemass.ca]

- 6. NULL [szabo-scandic.com]

- 7. m.youtube.com [m.youtube.com]

- 9. osti.gov [osti.gov]

- 10. Isotope dilution - Wikipedia [en.wikipedia.org]

- 11. scbt.com [scbt.com]

- 12. Fluazolate | CAS 174514-07-9 | LGC Standards [lgcstandards.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]

- 16. fda.gov [fda.gov]

- 17. An LC-MS/MS method for determination of novel fungicide pyraoxystrobin in rat plasma and tissues: Toxicokinetics and tissue distribution study - PubMed [pubmed.ncbi.nlm.nih.gov]

Deuterated standards in pesticide analysis

An In-Depth Technical Guide to the Application of Deuterated Standards in Pesticide Analysis

Abstract

The accurate quantification of pesticide residues in complex matrices such as food, water, and soil is a critical challenge in environmental and food safety testing. Analytical variability arising from sample preparation and instrumental analysis, particularly matrix effects in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), can significantly compromise data integrity. This technical guide provides a comprehensive overview of the use of deuterated internal standards within an isotope dilution mass spectrometry (IDMS) framework to overcome these challenges. We will explore the fundamental principles of IDMS, the distinct advantages of deuterated standards over other internal standard types, and the practical considerations for method development, validation, and routine analysis. This guide is intended for researchers and analytical scientists seeking to develop robust, accurate, and defensible quantitative methods for pesticide residue analysis.

The Challenge: Matrix Effects in Pesticide Analysis

The sensitive and selective analysis of trace-level pesticide residues is predominantly performed using hyphenated mass spectrometry techniques like LC-MS/MS and GC-MS/MS.[1][2] While these methods offer excellent sensitivity, they are susceptible to a phenomenon known as "matrix effects." Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[2][3] This can lead to either signal suppression or enhancement, causing significant inaccuracies in quantitative results if not properly addressed.[4] The complexity and variability of matrices such as fruits, vegetables, soil, and biological fluids make matrix effects a persistent and unpredictable challenge.[5][6]

The core problem is that external calibration, which relies on standards prepared in a clean solvent, cannot account for the unique interferences present in each sample.[7] While matrix-matched calibration can offer a partial solution, it is laborious and often impractical for laboratories analyzing a wide variety of sample types, as it is difficult to obtain a truly "blank" matrix.[5][8]

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for accurate quantification in mass spectrometry. The technique involves adding a known quantity of a stable, isotopically labeled version of the target analyte to the sample at the earliest stage of the analytical process.[6][9] This labeled compound, most commonly a deuterated standard, serves as an ideal internal standard (IS).

Because the deuterated standard is chemically and physically almost identical to the native analyte, it experiences the same losses during sample extraction, cleanup, and the same degree of matrix effects during ionization.[10][11] The mass spectrometer, however, can distinguish between the native analyte and the heavier deuterated standard. Quantification is therefore based on the ratio of the instrument response of the native analyte to that of the deuterated standard, rather than the absolute response of the analyte.[12] This ratiometric approach effectively cancels out variations, leading to highly accurate and precise results.[13]

Caption: The workflow of Isotope Dilution Mass Spectrometry (IDMS).

Deuterated Standards: The Premier Choice for Internal Standardization

While other types of internal standards exist, such as structural analogs or other stable isotope-labeled (SIL) compounds (e.g., ¹³C), deuterated standards offer a compelling balance of performance and accessibility.[12][14]

Key Advantages of Deuterated Standards:

-

Near-Identical Physicochemical Properties: Replacing hydrogen with deuterium, its stable isotope, results in a minimal change to the molecule's structure and chemical properties.[10][11] This ensures that the deuterated standard co-elutes almost perfectly with the native analyte during chromatography and behaves identically during sample preparation.[10]

-